molecular formula C11H7ClN2O4 B6155896 5-chloro-1-phenyl-1H-pyrazole-3,4-dicarboxylic acid CAS No. 54367-68-9

5-chloro-1-phenyl-1H-pyrazole-3,4-dicarboxylic acid

Cat. No. B6155896
CAS RN: 54367-68-9
M. Wt: 266.6
InChI Key:
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Description

5-Chloro-1-phenyl-1H-pyrazole-3,4-dicarboxylic acid, commonly referred to as 5CPPD, is a dicarboxylic acid that contains both a pyrazole and a chlorine atom. It is a versatile compound that has a wide range of applications in scientific research.

Scientific Research Applications

1. Potential for Nonlinear Optical Applications

5-Chloro-1-phenyl-1H-pyrazole-3,4-dicarboxylic acid derivatives, particularly those with carboxylic acid and ester substituents, have shown promise as nonlinear optical (NLO) materials. Their optical nonlinearity in chloroform solution has been studied using laser pulses, indicating potential for optical limiting applications (Chandrakantha et al., 2013).

2. Role in Hydrogen Bonding and Molecular Conformation

1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid and its derivatives have been observed to form complex hydrogen-bonded framework structures containing multiple hydrogen-bond types. This is significant in the context of molecular conformation and assembly in crystallography (Asma et al., 2018).

3. Exploration in Molecular Electronic Transitions

The derivative 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has been the subject of combined experimental and theoretical studies. These include analyses using NMR, FT-IR spectroscopy, and X-ray diffraction, offering insights into electronic transitions within molecules (Viveka et al., 2016).

4. Synthesis of Pyrazole Derivatives for Various Applications

The synthesis and characterization of pyrazole dicarboxylic acid derivatives, including those derived from this compound, have been conducted. These compounds, characterized by NMR and IR spectroscopy, are crucial for further chemical applications (Kasımoğulları & Arslan, 2010).

5. Application in Supramolecular Chemistry

Derivatives of this compound have been used in the formation of reduced bipyrazoles. These compounds are significant in the study of molecular structures and supramolecular assembly, as they exhibit diverse hydrogen bonding and crystallographic characteristics (Cuartas et al., 2017).

6. Antifungal and Antibacterial Research

Some derivatives of this compound have been evaluated for their antibacterial and antifungal properties. These studies are crucial in the search for new antimicrobial agents (Maqbool et al., 2014).

7. Insights into Crystallography and Molecular Interactions

Research into the crystal structure of this compound and its derivatives provides essential insights into molecular interactions, crystal packing, and hydrogen bonding patterns. These are fundamental for understanding the chemical and physical properties of these compounds (Xu & Shi, 2011).

properties

IUPAC Name

5-chloro-1-phenylpyrazole-3,4-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O4/c12-9-7(10(15)16)8(11(17)18)13-14(9)6-4-2-1-3-5-6/h1-5H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHMHWJNVMUFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701225541
Record name 5-Chloro-1-phenyl-1H-pyrazole-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54367-68-9
Record name 5-Chloro-1-phenyl-1H-pyrazole-3,4-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54367-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-phenyl-1H-pyrazole-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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